4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid
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Overview
Description
4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C13H10O3S It is characterized by a benzoic acid core substituted with a hydroxyphenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid typically involves the reaction of 4-hydroxythiophenol with 4-bromobenzoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can react with the sulfanyl group under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the sulfanyl group can interact with thiol-containing enzymes. These interactions can modulate the activity of enzymes and signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Lacks the sulfanyl group, making it less versatile in chemical reactions.
4-[(4-Hydroxyphenyl)azo]benzoic acid: Contains an azo group instead of a sulfanyl group, leading to different chemical properties and applications.
4-[(4-Hydroxyphenyl)sulfonyl]benzoic acid: Contains a sulfonyl group, which imparts different reactivity compared to the sulfanyl group.
Uniqueness: 4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid is unique due to the presence of both hydroxy and sulfanyl groups, which provide a combination of reactivity and potential biological activity not found in similar compounds.
Properties
CAS No. |
252972-45-5 |
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Molecular Formula |
C13H10O3S |
Molecular Weight |
246.28 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C13H10O3S/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,14H,(H,15,16) |
InChI Key |
JTUIGZQCSANURO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SC2=CC=C(C=C2)O |
Origin of Product |
United States |
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